

LINC00662: A Technical Overview of Gene Structure and Genomic Locus

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the gene structure and genomic location of the long intergenic non-protein coding RNA 662 (LINC00662). The information presented is intended for researchers, scientists, and professionals in drug development who are investigating the role of LINC00662 in various biological processes and disease states.

Genomic Location

LINC00662 is located on the reverse strand of chromosome 19 in the human genome.[1][2] Its specific coordinates vary slightly between different builds of the human genome reference sequence.

Genome Build	Chromoso me	Band	Start Position	End Position	Strand
GRCh38/hg3	19	q11	27,663,175	27,794,301	Minus
GRCh37/hg1	19	q11	28,281,401	28,284,848	Minus

Table 1: Genomic Coordinates of LINC00662. This table summarizes the genomic location of the LINC00662 gene on chromosome 19 according to the GRCh38/hg38 and GRCh37/hg19



human genome reference assemblies.

Gene Structure

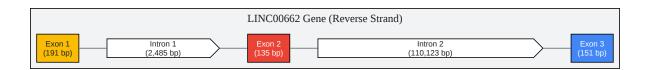
LINC00662 is a long non-coding RNA (lncRNA) characterized by a multi-exonic structure. While numerous transcript variants have been identified, a commonly referenced transcript possesses three exons.[3] The total length of this transcript is approximately 2085 base pairs. [2]

The following table details the structure of a representative LINC00662 transcript, based on available genomic data. The coordinates correspond to the GRCh38/hg38 reference genome.

Feature	Start Position	End Position	Length (bp)
Exon 1	27,793,815	27,794,005	191
Intron 1	27,791,330	27,793,814	2,485
Exon 2	27,791,195	27,791,329	135
Intron 2	27,681,072	27,791,194	110,123
Exon 3	27,680,921	27,681,071	151

Table 2: Exon and Intron Structure of a LINC00662 Transcript. This table outlines the start and end positions, and the calculated lengths of the exons and introns for a representative transcript of LINC00662 on the GRCh38/hg38 assembly. Note that due to the gene's location on the reverse strand, the start positions are greater than the end positions.

Below is a graphical representation of the LINC00662 gene structure, illustrating the arrangement of its exons and introns.





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Figure 1: Diagram of the LINC00662 gene structure.

Experimental Protocols for Gene Structure Determination

The structure and genomic location of long non-coding RNAs like LINC00662 are typically determined and characterized using a combination of high-throughput sequencing and bioinformatic analysis. The following outlines the key experimental methodologies.

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful technique for transcriptome profiling that provides information on the transcriptional structure of genes, including exon-intron boundaries.

Methodology:

- RNA Isolation: Total RNA is extracted from cells or tissues of interest.
- rRNA Depletion or Poly(A) Selection: Ribosomal RNA (rRNA), which constitutes a large
 portion of total RNA, is removed to enrich for other RNA species. Alternatively, for
 polyadenylated transcripts, poly(A) selection can be performed.
- cDNA Synthesis: The enriched RNA is reverse transcribed into complementary DNA (cDNA).
- Library Preparation: The cDNA is fragmented, and sequencing adapters are ligated to the ends of the fragments.
- High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
- Data Analysis: The sequencing reads are aligned to a reference genome. The alignment data is then used by bioinformatics tools to assemble transcripts and identify exon-intron junctions, thereby defining the gene structure.

Microarray Analysis



Microarrays can be designed with probes that tile across genomic regions of interest to detect the expression of specific exons.

Methodology:

- RNA Isolation and Labeling: RNA is extracted and labeled with a fluorescent dye.
- Hybridization: The labeled RNA is hybridized to a microarray chip containing complementary probes.
- Scanning and Data Acquisition: The microarray is scanned to detect the fluorescent signals.
- Data Analysis: The intensity of the signals from probes corresponding to different exons of LINC00662 can indicate their inclusion in the final transcript.

Bioinformatics-Based Gene Annotation

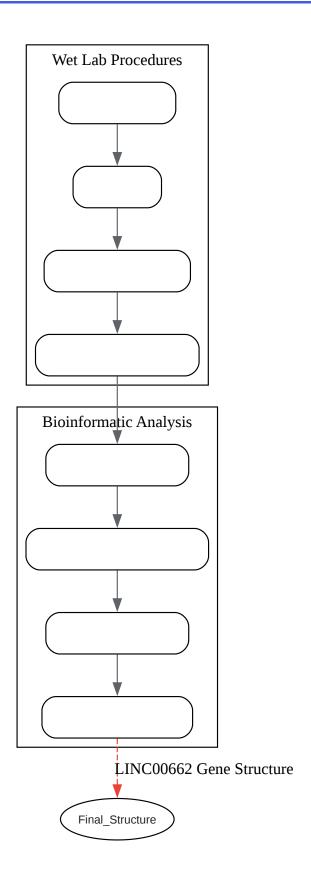
The identification and annotation of genes like LINC00662 rely heavily on computational methods that integrate various data sources.

Methodology:

- Ab Initio Gene Prediction: Algorithms are used to identify gene structures based on statistical properties of the genomic sequence, such as start and stop codons, and splice site consensus sequences.
- Evidence-Based Annotation: Experimental evidence, primarily from RNA-Seq data and expressed sequence tags (ESTs), is used to confirm and refine the predicted gene models.
- Comparative Genomics: The conservation of genomic sequences across different species can be used to infer the presence and structure of genes.

The following diagram illustrates a generalized workflow for the experimental determination of lncRNA gene structure.





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Figure 2: Workflow for IncRNA gene structure determination.



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